7-{2-hydroxy-3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This compound is a purine-dione derivative characterized by a complex substitution pattern. Its structure includes:
- A purine-2,6-dione core with methyl groups at positions 1 and 2.
- A 2-hydroxy-3-(5-methyl-2-isopropylphenoxy)propyl side chain at position 7, providing steric bulk and hydrophobicity.
Its structural complexity emphasizes the importance of comparing it with analogs to understand structure-activity relationships (SAR) .
Properties
IUPAC Name |
7-[2-hydroxy-3-(5-methyl-2-propan-2-ylphenoxy)propyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O4/c1-16(2)20-8-7-18(4)13-21(20)35-15-19(32)14-31-22-23(28(5)26(34)29(6)24(22)33)27-25(31)30-11-9-17(3)10-12-30/h7-8,13,16-17,19,32H,9-12,14-15H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCOGSGUYBPJIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CC(COC4=C(C=CC(=C4)C)C(C)C)O)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-{2-hydroxy-3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, commonly referred to as a modified purine derivative, exhibits significant biological activity relevant to pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following molecular formula:
This structure includes a purine core with various substituents that enhance its biological activity. The presence of the hydroxyl group and the piperidine moiety contributes to its solubility and interaction with biological targets.
Research indicates that the compound acts primarily as an inhibitor of specific kinases involved in cell signaling pathways. For instance, it has been shown to inhibit phosphatidylinositol 3-kinase (PI3K) pathways, which are critical in cancer cell proliferation and survival. In vitro studies demonstrated that this compound effectively reduces phosphorylation levels of Akt, a downstream target in the PI3K pathway, thereby inducing apoptosis in cancer cells .
Anticancer Activity
The anticancer properties of this compound were evaluated in various cancer cell lines. In studies involving xenograft models, it was found to significantly suppress tumor growth by inhibiting key signaling pathways associated with oncogenesis. The compound exhibited IC50 values in the low micromolar range, indicating potent activity against PIK3CA mutant cell lines .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.5 | Significant growth inhibition |
| A549 (Lung Cancer) | 0.7 | Induction of apoptosis |
| HCT116 (Colon Cancer) | 0.4 | Cell cycle arrest |
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown neuroprotective effects in preclinical models of neurodegenerative diseases. The mechanism involves modulation of neuroinflammatory responses and protection against oxidative stress .
Case Studies
- Breast Cancer Model : In a study involving MCF-7 breast cancer cells treated with varying concentrations of the compound, researchers observed a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase activation.
- Neurodegeneration : A model using SH-SY5Y neuroblastoma cells revealed that treatment with this compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell survival rates under oxidative stress conditions .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics with good bioavailability. The half-life is estimated at approximately 4 hours in vivo, allowing for sustained therapeutic effects when administered appropriately .
Scientific Research Applications
The compound 7-{2-hydroxy-3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.
Chemical Properties and Structure
This compound belongs to the purine family, characterized by a bicyclic structure that includes a pyrimidine ring fused to an imidazole ring. The presence of functional groups such as hydroxyl, piperidine, and phenoxy enhances its biological activity and solubility.
Medicinal Chemistry
The compound has shown promise in several therapeutic areas:
- Antidepressant Activity : Studies have indicated that derivatives of purine compounds exhibit antidepressant effects. The piperidine moiety may enhance central nervous system penetration, making it a candidate for further investigation in treating depression .
- Anti-inflammatory Properties : The hydroxyl group and phenoxy substitution may contribute to anti-inflammatory effects, which are critical in treating conditions like arthritis and other inflammatory diseases .
Drug Development
The compound's unique structure allows it to act as a scaffold for developing new drugs:
- Lead Compound for Analog Synthesis : Its structure can be modified to create analogs with improved pharmacokinetic properties. For instance, altering the piperidine ring could yield compounds with varying receptor affinities .
- Targeting Specific Pathways : Research indicates that modifications can lead to selective inhibition of certain enzymes or receptors involved in disease pathways, such as those implicated in cancer or neurodegenerative disorders .
Biochemical Research
In biochemical studies, this compound can serve as a tool for understanding cellular mechanisms:
- Enzyme Inhibition Studies : The compound can be used to study its effect on specific enzymes related to purine metabolism or neurotransmitter regulation. Such studies can help elucidate the role of purines in cellular signaling pathways .
Potential Side Effects and Toxicity
Research must also focus on the safety profile of this compound:
- Toxicological Studies : Preliminary studies should assess any cytotoxic effects using cell lines to ensure that therapeutic doses do not lead to adverse effects.
Table 1: Summary of Biological Activities
Table 2: Structural Modifications and Their Impacts
| Modification Type | Change Description | Expected Outcome |
|---|---|---|
| Piperidine Substitution | Altering the nitrogen position | Changes in CNS activity |
| Hydroxyl Group Addition | Enhances solubility | Improved bioavailability |
Case Study 1: Antidepressant Activity
A study conducted on a series of purine derivatives demonstrated that compounds similar to our target showed significant antidepressant-like effects in rodent models. The mechanism was hypothesized to involve modulation of serotonin pathways, highlighting the potential for clinical application in mood disorders.
Case Study 2: Anti-inflammatory Properties
In vitro studies using human immune cells revealed that derivatives of this compound inhibited pro-inflammatory cytokines. This suggests a potential role in treating chronic inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share the purine-dione or pyrimidin-dione scaffold but differ in substituents, influencing their physicochemical and biological properties:
Physicochemical and Pharmacological Implications
Benzyloxy groups (e.g., in compound 4 ) introduce extreme hydrophobicity, which may limit bioavailability unless prodrug strategies are employed.
Heterocyclic Substituents :
- 4-Methylpiperidin-1-yl (target) vs. piperazin-1-yl (): Piperidine lacks the secondary amine of piperazine, reducing basicity and altering interactions with charged residues in target proteins.
Core Structure Differences: Purine-dione vs. pyrimidin-dione cores (e.g., compound 7 ): Purine derivatives generally exhibit stronger binding to adenosine receptors due to the additional nitrogen atom, while pyrimidin-diones may favor PDE inhibition.
Q & A
Q. What statistical frameworks reconcile conflicting solubility data obtained from different research groups?
- Methodological Answer : Conduct a meta-analysis of published solubility data, accounting for variables like solvent purity, temperature calibration, and measurement techniques (e.g., gravimetric vs. nephelometric). Use random-effects models to estimate pooled solubility values and heterogeneity indices (I² statistic) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
